Diveratryl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methoxymethyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-7-5-13(9-17(15)21-3)11-23-12-14-6-8-16(20-2)18(10-14)22-4/h5-10H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBMMKWTQVUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301213 | |
| Record name | Diveratryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23702-54-7 | |
| Record name | 23702-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diveratryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIVERATRYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Perspectives of Ether Structures
Prevalence of Diaryl Ether Motifs in Natural Products
The diaryl ether linkage is a crucial structural motif found in a diverse range of natural products, contributing to their biological activities. beilstein-journals.orgrsc.org These compounds are found in various organisms, including plants, bacteria, and fungi. rsc.org Prominent examples of natural products containing diaryl ether linkages include the glycopeptide antibiotic vancomycin, the bisbenzylisoquinolines like tubocurarine, and the antifungal piperazinomycin. beilstein-journals.org The diaryl ether framework is also a key component in many synthetic pharmaceuticals and other biologically active compounds. researchgate.net
The formation of the diaryl ether bond is often a critical step in the biosynthesis of these molecules. This bond provides a stable and conformationally significant linkage that nature has utilized to build complex and bioactive molecules. beilstein-journals.orgrsc.org Many diaryl ethers have demonstrated antibacterial, anti-inflammatory, antifungal, and herbicidal properties, making them attractive for pharmaceutical and agrochemical research. beilstein-journals.orgmdpi.com
Investigation of Diveratryl Ether as a Lignin (B12514952) Model Compound
Lignin is a complex, amorphous polymer that provides rigidity to plants. nih.gov Its structure consists of aromatic units linked by various bonds, with the β-O-4 (β-aryl ether) linkage being the most common, accounting for about 50% of the linkages. chinesechemsoc.orgresearchgate.net Due to lignin's complexity, simpler model compounds are used to study its degradation and chemical properties. nih.govresearchgate.net
This compound is used as a non-phenolic model compound that mimics the key β-O-4 linkage in lignin. nih.gov Studies involving the cleavage of the β-O-4 bond in lignin model compounds like phenethyl phenyl ether and guaiacyl glycerol-β-guaiacyl ether (GG) have been conducted to understand lignin depolymerization. acs.orgfrontiersin.org These studies explore various catalytic methods, including the use of ionic liquids and photocatalysis, to break down these linkages under mild conditions. acs.orgfrontiersin.org Research on the oxidation of the β-O-4 linkage in model compounds has shown that modifying the secondary alcohol group can weaken adjacent bonds, facilitating easier cleavage. nih.gov Such research is vital for developing methods to convert lignin, an abundant renewable resource, into valuable aromatic chemicals. chinesechemsoc.orgcpp.edu
Broader Biosynthetic Pathways of Ether-Containing Natural Products (e.g., Divinyl Ethers, Archaeal Ether Lipids)
Beyond diaryl ethers, nature synthesizes other important ether structures through distinct biosynthetic pathways.
Divinyl Ethers: Found primarily in the plant kingdom, divinyl ether fatty acids are produced from fatty acid hydroperoxides. wikipedia.org This conversion is catalyzed by divinyl ether synthase (DES), a type of cytochrome P-450 enzyme. oup.comoup.com The biosynthesis begins with linoleic or linolenic acids, which are converted to hydroperoxides by lipoxygenases (LOXs). oup.comnih.gov The DES enzyme then rearranges these hydroperoxides to form divinyl ethers like colneleic acid and colnelenic acid. wikipedia.orgoup.comoup.com This pathway is often induced in response to pathogens, suggesting a role in plant defense. wikipedia.orgnih.govfrontiersin.org
Archaeal Ether Lipids: A defining characteristic of archaea is their cell membranes, which are composed of isoprenoid chains linked to a glycerol (B35011) backbone via ether bonds. frontiersin.orgresearchgate.net This structure contrasts with the ester-linked lipids found in bacteria and eukaryotes. frontiersin.orgresearchgate.netbiologists.com The biosynthesis of these unique lipids is a multi-step process. acs.org It starts with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for the isoprenoid chains. acs.org The glycerol backbone is sn-glycerol-1-phosphate (B1203117) (G1P), which is stereochemically distinct from the G3P backbone in bacteria and eukaryotes. biologists.comacs.org The first ether bond is formed by geranylgeranylglyceryl phosphate (B84403) (GGGP) synthase, which attaches a C20 geranylgeranyl group to G1P. frontiersin.orgnih.goviucr.org A second enzyme then attaches another isoprenoid chain to form the core diether lipid, archaetidylglycerol. portlandpress.com This precursor is then activated by CTP to form CDP-archaeol, which can then be modified with various polar head groups. frontiersin.orgportlandpress.com The high stability of these ether linkages is thought to be a key adaptation for archaea living in extreme environments. researchgate.net
Derivatization and Analogous Compound Synthesis
Formation of Polymeric or Oligomeric Diveratryl Ether Structures (e.g., Trimerization)
Research has demonstrated that this compound can undergo reactions to form larger oligomeric structures. A notable example is its acid-catalyzed trimerization. When this compound is treated with sulfuric acid, it yields a trimer. researchgate.netresearchgate.netjst.go.jp This reaction signifies the potential of the this compound monomer to act as a building block for the synthesis of more complex, higher molecular weight compounds. The process involves the linkage of three this compound units, although the precise structure of the resulting trimer (referred to as VI in some literature) is a subject of detailed structural analysis. researchgate.netresearchgate.netjst.go.jp This capability for oligomerization is a key aspect of its chemical reactivity, suggesting pathways to novel polymeric materials derived from this fundamental diaryl ether structure.
| Reactant | Reagent | Product | Reference |
| This compound | Sulfuric Acid | This compound Trimer | researchgate.netresearchgate.netjst.go.jp |
Systematic Derivatization Strategies for Diaryl Ether Analogs
The synthesis of diaryl ether analogs is a significant area of research, with various strategies developed to create structurally diverse and often chiral molecules. These methods provide pathways to a wide library of compounds that are analogs of this compound.
One prominent strategy is the catalytic enantioselective synthesis of axially chiral diaryl ethers. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the atroposelective esterification of diaryl ethers containing dialdehyde (B1249045) functionalities. nih.govchemrxiv.org This desymmetrization strategy allows for the creation of axially chiral diaryl ether atropisomers with high yields and enantioselectivities under mild conditions. nih.govchemrxiv.org The derivatization of the products from this method expands its utility, providing access to a range of C-O axially chiral compounds. nih.govchemrxiv.org
Another advanced method involves a cobalt-catalyzed photoreductive desymmetrization. This approach enables the enantioselective coupling of dialdehyde and alkyne functionalities within a diaryl ether scaffold to produce dual stereogenicity, resulting in axially and centrally dual chiral diaryl ethers. acs.org
Furthermore, metal-free derivatization methods have been developed. One such approach allows for the construction of both (Z)-2-iodovinyl aryl ethers and diaryl ethers in a single step from phenols and vinyl aryl iodonium (B1229267) salt intermediates. researchgate.net This is achieved through a proposed SNAr2 reaction mechanism. researchgate.net Such strategies showcase the versatility of synthetic approaches to diaryl ether derivatization, moving beyond traditional methods. researchgate.net
These systematic strategies are crucial for generating a library of diaryl ether analogs, which can be used to explore structure-activity relationships in various scientific fields.
| Strategy | Description | Key Features | Example Products | Reference |
| NHC-Catalyzed Atroposelective Desymmetrization | Uses N-Heterocyclic carbenes to catalyze the atroposelective esterification of dialdehyde-containing diaryl ethers. | Organocatalytic, mild conditions, high enantioselectivity. | Axially chiral diaryl ether atropisomers. | nih.govchemrxiv.org |
| Cobalt-Catalyzed Photoreductive Desymmetrization | Employs cobalt catalysis and photoreduction for the enantioselective coupling of a dialdehyde and an alkyne. | Creates dual axial and central chirality. | Dual chiral diaryl ethers with formyl, hydroxyl, and allyl groups. | acs.org |
| Base-Promoted Metal-Free Synthesis | A base-promoted reaction of phenols with spirocyclic iodonium ylides. | Metal- and photocatalyst-free, one-step synthesis. | (Z)-2-iodovinyl aryl ethers and diaryl ethers. | researchgate.net |
Structure Activity Relationship Sar Studies in Non Clinical Systems
Comprehensive SAR Analysis of Diaryl Ether Scaffolds
The biological activity of diaryl ether derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings, as well as the presence of additional functional groups. Comprehensive SAR analyses have revealed key structural features that govern their efficacy and selectivity for various biological targets.
The diaryl ether scaffold is a cornerstone in the development of new therapeutic and agrochemical agents due to its advantageous physicochemical properties, such as metabolic stability, lipid solubility, and the ability to penetrate cell membranes. nih.govchemrxiv.org The versatility of this scaffold allows for extensive structural modifications to optimize biological activity.
For instance, in the realm of anticancer agents, the substitution pattern on the diaryl ether core is crucial. Studies have shown that specific substitutions can lead to enhanced cytotoxicity against various cancer cell lines. acs.orgrsc.org Similarly, for agrochemical applications, the introduction of specific moieties can confer potent herbicidal, fungicidal, or insecticidal properties. nih.govrsc.orgencyclopedia.pub The replacement of a benzene (B151609) ring with a pyridine (B92270) ring, forming a phenoxypyridine scaffold, can alter the compound's hydrophobicity and electronic properties, often leading to improved biological activity. chemrxiv.orgencyclopedia.pub
The following table provides a general overview of how different structural features on the diaryl ether scaffold can influence its biological activity.
| Structural Feature | Influence on Biological Activity |
| Substituents on Phenyl Rings | The type, number, and position of substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) are critical determinants of activity and selectivity. acs.orgrsc.org |
| Nature of Aromatic Rings | Replacing one or both phenyl rings with heterocyclic rings (e.g., pyridine, pyrimidine, pyrazole) can modulate the compound's properties and biological target specificity. chemrxiv.orgnih.gov |
| Linker Modification | While the ether linkage is defining, its replacement or the introduction of spacers can significantly impact activity. |
| Conformational Restriction | Introducing bulky groups or creating cyclic structures can restrict the rotation around the C-O-C bond, leading to more specific interactions with target proteins. mdpi.com |
These general principles guide the rational design of new diaryl ether derivatives with tailored biological profiles.
Evaluation of Structural Modifications on Antitumor Activity in Non-Human Cell Lines
The diaryl ether scaffold is a prominent feature in a multitude of natural and synthetic compounds with potent antitumor activities. acs.orgmdpi.com Extensive research has been conducted to evaluate how structural modifications of this scaffold affect its cytotoxicity in various non-human cancer cell lines. These studies are crucial for developing novel chemotherapeutic agents with improved efficacy and selectivity. mdpi.comnih.gov
One significant area of investigation involves the substitution patterns on the phenyl rings. For example, a study on diaryl ether derivatives revealed that the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings significantly enhanced antitumor activity against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer). rsc.orgnih.gov Specifically, compound 5h (with a para-chloro substituent) showed stronger growth inhibitory activity in these cell lines compared to its hydroxylated counterpart 5k . rsc.orgnih.gov
Furthermore, the conjugation of diaryl ether moieties with other pharmacologically active scaffolds, such as pyrrolobenzodiazepines (PBDs), has been explored. A series of diaryl ether-PBD conjugates exhibited significant anticancer activity against a panel of human cancer cell lines, with GI50 values in the micromolar to sub-micromolar range. researchgate.netnih.govresearchgate.net The nature of the substituents on the diaryl ether portion of these conjugates played a crucial role in their cytotoxic potency. For instance, the presence of 3,4-dimethoxy or nitro/amino substitutions on the diaryl ether rings was found to be beneficial for anticancer activity. researchgate.net
The following table summarizes the in vitro antitumor activity of selected diaryl ether derivatives against various non-human cancer cell lines.
| Compound | Structural Modifications | Cell Line | IC50/GI50 (µM) | Reference |
| 5h | p-Chloro substituent on one phenyl ring | HepG2 | 2.57 | rsc.orgnih.gov |
| A549 | 5.48 | rsc.orgnih.gov | ||
| HT-29 | 30.04 | rsc.orgnih.gov | ||
| 5k | p-Hydroxyl substituent on one phenyl ring | HepG2 | >40 | rsc.orgnih.gov |
| A549 | >40 | rsc.orgnih.gov | ||
| 4b | Diaryl ether-PBD conjugate with nitro group | Panel of 11 cell lines | 0.1 - 3.88 | researchgate.netnih.gov |
| 4h | Diaryl ether-PBD conjugate with amino group | Panel of 11 cell lines | 0.1 - 3.88 | researchgate.netnih.gov |
| 6b | Diaryl ether-PBD conjugate with piperazine (B1678402) linker | Panel of 11 cell lines | 0.1 - 3.88 | researchgate.netnih.gov |
| 3b | Depside derivative with diaryl ether skeleton | HepG2 | 0.41 - 1.56 | up.ptrsc.org |
| 3d | Depside derivative with diaryl ether skeleton | 22RV1 | 0.78 | up.ptrsc.org |
These studies underscore the importance of systematic structural modifications of the diaryl ether scaffold in the design of novel and potent antitumor agents.
Investigation of Structural Determinants for Broad Biological Activities
The diaryl ether scaffold is not only a key element in anticancer drug discovery but also a versatile framework for developing agents with a broad spectrum of other biological activities. SAR studies have been instrumental in identifying the structural features required for anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal actions. nih.govresearchgate.net
Anti-inflammatory Activity: Diaryl ether derivatives have been investigated for their potential to inhibit inflammatory pathways. For instance, a series of diarylpentanoid derivatives, which can be considered analogues of diaryl ethers, were evaluated for their ability to suppress nitric oxide (NO) production in RAW 264.7 macrophages. researchgate.netmdpi.com The study revealed that the presence of a hydroxyl group on both aromatic rings was critical for this anti-inflammatory activity. mdpi.com
Antiviral Activity: The diaryl ether motif is present in several potent antiviral agents. SAR studies on 4-quinoline carboxylic acid analogues showed that the introduction of a diaryl ether side chain could significantly enhance antiviral activity against viruses like the vesicular stomatitis virus (VSV). nih.gov Conformational restriction of the diaryl ether linkage was found to be crucial for this enhanced potency. nih.gov
Antibacterial Activity: Numerous diaryl ether derivatives have demonstrated significant antibacterial properties. For example, dicationic diaryl ethers have shown potent activity against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Triclosan, a well-known antibacterial agent, is a diaryl ether, and its analogues have been synthesized and tested to improve their activity against Mycobacterium tuberculosis. encyclopedia.pubmdpi.com
Antimalarial Activity: Diaryl ether-substituted 4-pyridones have emerged as a promising class of antimalarial agents, showing superior activity to chloroquine (B1663885) against Plasmodium falciparum. acs.org The SAR studies indicated that systematic variation of the side chain on the pyridone ring led to a significant improvement in both in vitro and in vivo efficacy. acs.org
Herbicidal Activity: Diaryl ether herbicides, such as those that inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, are widely used in agriculture. cambridge.orgsci-hub.se SAR studies have shown that the nature and position of substituents on the phenyl rings are critical for their herbicidal potency. For example, introducing a methyl group and a nitro group on specific positions of the diaryl ether scaffold can significantly enhance PPO inhibitory activity. cambridge.org
Fungicidal Activity: The diaryl ether structure is also a key component in the development of novel fungicides. rsc.orgmdpi.com By incorporating the diaryl ether motif into other fungicidal scaffolds, such as strobilurins, researchers have developed compounds with broad-spectrum fungicidal activity against various plant pathogens. rsc.org
Insecticidal Activity: The versatility of the diaryl ether scaffold extends to the development of insecticides. encyclopedia.pubmdpi.com For example, novel dihalopropene ether insecticides incorporating a phenoxypyridine moiety have shown good insecticidal activity against various pests. encyclopedia.pub
The following table provides a summary of the biological activities of selected diaryl ether derivatives, highlighting the key structural determinants.
| Biological Activity | Compound Class/Derivative | Key Structural Determinants for Activity | Reference |
| Anti-inflammatory | Diarylpentanoids | Hydroxyl groups on both aromatic rings | researchgate.netmdpi.com |
| Antiviral | 4-Quinoline carboxylic acid analogues | Conformational restriction of the diaryl ether linkage | nih.gov |
| Antibacterial | Dicationic diaryl ethers | Dicationic nature and specific heterocyclic substitutions | frontiersin.org |
| Triclosan analogues | Introduction of oxadiazole or hydrazide moieties | encyclopedia.pubmdpi.com | |
| Antimalarial | 4-Pyridone derivatives | Specific side chains on the pyridone ring | acs.org |
| Herbicidal | PPO inhibitors | Methyl and nitro group substitutions on the phenyl rings | cambridge.org |
| Fungicidal | Strobilurin analogues | Combination with aryloxypyridine scaffold | rsc.org |
| Insecticidal | Dihalopropene ethers | Incorporation of a phenoxypyridine moiety | encyclopedia.pub |
These findings illustrate the remarkable versatility of the diaryl ether scaffold and the power of SAR studies in guiding the development of new bioactive molecules for a wide range of applications.
Mechanistic Investigations of Biological Activity in Non Human Systems
Elucidation of Molecular Mechanisms for Diaryl Ether Bioactivity
The diaryl ether motif is a privileged scaffold found in numerous synthetic compounds with a wide array of biological activities. nih.gov Research into these molecules has uncovered several distinct molecular mechanisms through which they exert their effects in non-human systems, primarily through the specific inhibition of essential cellular processes.
Two of the most well-characterized mechanisms are the inhibition of crucial enzymes and the disruption of cytoskeletal protein polymerization.
Enzyme Inhibition: A prominent mechanism for the antibacterial activity of certain diaryl ethers is the targeted inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, particularly in Mycobacterium tuberculosis. mdpi.com Compounds in this class act as slow-onset, time-dependent inhibitors. acs.orgcapes.gov.br The process involves an initial, rapidly reversible binding to form an enzyme-inhibitor complex (EI), followed by a slower conformational change or "isomerization" to a more stable final complex (EI*). acs.org This induced-fit model, where the enzyme's substrate-binding loop closes and orders around the inhibitor, is thought to be the basis for the potent, long-lasting inhibition and subsequent antibacterial efficacy. acs.orgcapes.gov.brnih.gov
Inhibition of Tubulin Polymerization: In the context of anticancer activity, a significant number of diaryl ether-containing hybrids, such as those incorporating a chalcone (B49325) moiety, function by targeting tubulin. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin subunits, are critical for cell division, and their disruption is a validated anticancer strategy. tandfonline.com These diaryl ether derivatives have been shown to bind to the colchicine (B1669291) binding site located at the interface of the α/β tubulin dimer. nih.govmdpi.com This interaction disrupts microtubule assembly, leading to a cascade of downstream cellular events, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis (programmed cell death). nih.gov
Identification of Pharmacological Targets in Non-Human Biological Models
Key pharmacological targets identified for different diaryl ether compounds include:
InhA (Enoyl-ACP Reductase): This enzyme is a critical component of the fatty acid biosynthesis II (FASII) pathway in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids for the bacterial cell wall. mdpi.com Numerous diaryl ether derivatives, such as the experimental compound PT70, have been specifically designed and optimized to inhibit InhA, making it a primary target for developing new antituberculosis agents. acs.orgcapes.gov.brosti.gov
Tubulin: This cytoskeletal protein is the target for diaryl ether hybrids developed as anticancer agents. tandfonline.com By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.commdpi.com This mechanism has been confirmed in various human cancer cell lines, including those for breast (MCF-7), liver (HepG2), and colon (HCT116) cancer. nih.gov
Nuclear Receptors: Certain halogenated diaryl ethers, specifically polybrominated diphenyl ethers (PBDEs), are known endocrine disruptors that interact with various nuclear receptors in animal models. mdpi.commdpi.com These targets include the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) , which are key regulators of xenobiotic metabolism. mdpi.comoup.com PBDEs have been shown to activate PXR in mouse models, leading to the induction of cytochrome P450 enzymes like cyp3a11 and cyp2b10. oup.com Other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and steroid hormone receptors like the Estrogen Receptor α (ERα) , are also modulated by various PBDEs. mdpi.commdpi.com
The table below summarizes key pharmacological targets that have been identified for compounds containing a diaryl ether scaffold.
| Pharmacological Target | Compound Class / Example | Non-Human System | Observed Effect | Reference |
|---|---|---|---|---|
| InhA (Enoyl-ACP Reductase) | Time-dependent diaryl ethers (e.g., PT70) | Mycobacterium tuberculosis | Enzyme inhibition, antibacterial activity | acs.orgcapes.gov.brosti.gov |
| Tubulin | Chalcone-diaryl ether hybrids (e.g., 5b) | Human cancer cell lines (MCF-7, HepG2, HCT116) | Inhibition of polymerization, cytotoxicity, G2/M cell cycle arrest | nih.govmdpi.comsemanticscholar.org |
| Pregnane X Receptor (PXR) | Polybrominated Diphenyl Ethers (PBDEs 47, 99, 209) | Mouse models, cell-based assays | Receptor activation, induction of cyp3a11 and cyp2b10 genes | oup.com |
| Constitutive Androstane Receptor (CAR) | Polybrominated Diphenyl Ethers (PBDE-47) | Human primary hepatocytes | Activation of CAR pathway, upregulation of CYP2B6 | mdpi.com |
| Estrogen Receptor α (ERα) | Polybrominated Diphenyl Ethers (PBDEs) | In vitro assays | Receptor activation (agonistic activity) | mdpi.commdpi.com |
| Androgen Receptor (AR) / Progesterone Receptor (PR) | Polybrominated Diphenyl Ethers (PBDEs) | In vitro assays | Receptor antagonism | mdpi.com |
Receptor-Ligand Interactions and Cellular Pathway Modulation (e.g., Calcium Flux Modulation by related ether compounds)
The interaction between a diaryl ether ligand and its biological receptor is a dynamic process governed by the three-dimensional structure and electrostatic properties of the molecule. researchgate.net The study of PBDEs provides significant insight into these interactions for the diaryl ether class. Due to their structural similarity to endogenous molecules like thyroid hormones, PBDEs can fit into the binding pockets of various receptors. mdpi.com This binding can either activate the receptor (agonism) or block it from binding its natural ligand (antagonism). mdpi.com The conformation of the diaryl ether, including the angle of the ether bond and the rotation of the phenyl rings, is a critical determinant of its binding affinity and biological activity. researchgate.net
Furthermore, the modulation of cellular signaling pathways is a key consequence of these receptor-ligand interactions. One such critical pathway involves the regulation of intracellular calcium (Ca²⁺). While direct studies on diaryl ethers are not abundant, evidence from related ether-containing compounds and structurally analogous molecules demonstrates that modulation of Ca²⁺ flux is a plausible mechanism of action. mdpi.comgoogle.com
For example, the activity of the human ether à go-go 1 (hEAG1) potassium channel, which is involved in cell cycle control, is profoundly inhibited by intracellular Ca²⁺ through the binding of calmodulin. nih.govnih.gov This demonstrates a direct link between an ether-named channel family and Ca²⁺ signaling pathways. Additionally, studies on non-coplanar polychlorinated biphenyls (PCBs), which are structurally related to PBDEs, have shown that they can alter microsomal calcium transport by directly interacting with the ryanodine (B192298) receptor (RyR), a major channel responsible for Ca²⁺ release from intracellular stores. nih.gov This suggests that lipophilic molecules with rotating phenyl rings, a characteristic of many diaryl ethers, can physically interact with and modulate the function of critical ion channels involved in calcium homeostasis.
Advanced Analytical Methodologies for Diveratryl Ether Research
Chromatographic Separation and Detection Methods
Chromatographic methods are indispensable for separating diveratryl ether from complex mixtures and for its quantitative analysis.
Gas chromatography is a technique used to separate volatile compounds. gcms.cz For the analysis of ethers, GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification. gcms.cz
This compound can be analyzed using a GC system equipped with a capillary column, such as one with a 5% phenyl-arylene phase, which is suitable for nonpolar aromatic compounds. chromatographyonline.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Due to its relatively high molecular weight, this compound will have a longer retention time compared to more volatile components. The use of GC-MS allows for the confirmation of the peak's identity by matching its mass spectrum with a library database or a known standard. shimadzu.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. For ethers like this compound, reversed-phase HPLC is a common approach.
In a typical application, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. bezmialemscience.orgmdpi.com Detection can be achieved using a UV detector, set to a wavelength where the aromatic rings of this compound absorb strongly (typically around 280 nm). For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS) or a fluorescence detector (HPLC-FLD), especially if the ether has native fluorescence or is derivatized with a fluorescent tag. nih.gov LC methods are particularly useful for analyzing this compound in complex matrices like biological or environmental samples. nih.gov
Sample Preparation and Extraction Techniques in Research Settings
The accurate analysis of this compound in research contexts, particularly from complex matrices such as those resulting from lignin (B12514952) degradation or synthetic reaction mixtures, is critically dependent on meticulous sample preparation and efficient extraction methodologies. The primary objectives of these preliminary steps are to isolate this compound from interfering substances, concentrate the analyte to detectable levels, and present it in a solvent compatible with the chosen analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS). The selection of an appropriate technique is contingent upon the sample matrix, the concentration of the analyte, and the required purity of the final extract.
In research settings, the most commonly employed techniques for the isolation of this compound and structurally similar lignin model compounds include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net These methods are often utilized post-synthesis to purify the compound or to extract it from biomass degradation products. ncsu.edukyushu-u.ac.jp
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. edubirdie.comyoutube.com For a relatively non-polar compound like this compound, LLE is effective for its separation from polar, water-soluble impurities.
In a typical post-synthesis work-up for this compound or related veratryl compounds, the reaction mixture is first quenched with water. ncsu.edu An organic solvent in which this compound is highly soluble, such as diethyl ether or dichloromethane (B109758), is then added. ncsu.eduorgsyn.org Vigorous mixing of the two phases facilitates the transfer of the non-polar this compound into the organic layer, while polar impurities and inorganic salts remain in the aqueous layer. researchgate.net The two layers are then separated. To maximize recovery, the aqueous phase is often extracted multiple times with fresh portions of the organic solvent. orgsyn.org The combined organic extracts are then washed, commonly with a brine solution to remove residual water, dried over an anhydrous salt like sodium sulfate (B86663), and the solvent is evaporated to yield the crude product. ncsu.eduorgsyn.org
The following table outlines typical solvents and conditions used in the LLE of veratryl and related aromatic ether compounds.
| Parameter | Description | Common Examples/Values |
| Extraction Solvent | An organic solvent immiscible with water, chosen for its high solubility of the target analyte. | Diethyl ether, Dichloromethane, Ethyl acetate (B1210297) ncsu.eduedubirdie.comncsu.edu |
| Aqueous Phase | Often the reaction mixture quenched with water. Can be modified to adjust pH. | Water, Dilute NaOH solution, Brine (NaCl solution) ncsu.eduorgsyn.org |
| Procedure | The reaction mixture is diluted with water and extracted multiple times with an organic solvent. | Typically involves 2-3 extractions to ensure complete transfer of the analyte. orgsyn.org |
| Drying Agent | Anhydrous inorganic salt used to remove residual water from the final organic extract. | Sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄) ncsu.eduyoutube.com |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and often more efficient technique for sample cleanup and concentration, utilizing a solid adsorbent (the stationary phase) to separate components of a liquid mixture (the mobile phase). researchgate.net SPE is particularly valuable for cleaning up complex samples, such as those derived from the oxidative degradation of lignin, prior to instrumental analysis. researchgate.netdss.go.th This technique can significantly reduce the consumption of organic solvents compared to traditional LLE. researchgate.net
For the isolation of lignin-derived dimers and related aromatic ethers, SPE cartridges packed with materials like styrene-divinylbenzene polymer are frequently used. frontiersin.orgmpg.de The general procedure involves the following steps:
Conditioning: The SPE cartridge is first rinsed with a solvent to activate the stationary phase.
Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. Analytes of interest, like this compound, are retained on the solid phase.
Washing: The cartridge is washed with a solvent that removes weakly bound impurities while leaving the target analyte adsorbed.
Elution: A stronger solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound for analysis.
Research on the analysis of wastewater compounds and lignin dimers has demonstrated the utility of SPE for isolating aromatic ethers. frontiersin.orgmpg.dersc.org For instance, a common elution solvent mixture for such compounds is dichloromethane and diethyl ether. rsc.org
The following table details typical parameters in an SPE workflow for aromatic ethers.
| Parameter | Description | Common Materials/Conditions |
| Sorbent Material | The solid stationary phase that retains the analyte. | Styrene-divinylbenzene polymer, C18-bonded silica (B1680970) kyushu-u.ac.jpfrontiersin.org |
| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol followed by water |
| Loading Solvent | The solvent in which the initial sample is dissolved. | Typically an aqueous solution or a polar organic solvent. |
| Wash Solvent | Removes interferences from the sorbent. | Water or a weak organic solvent mixture. |
| Elution Solvent | Displaces the analyte from the sorbent. | Dichloromethane/Diethyl ether mixture, Ethyl acetate rsc.org |
Detailed Research Findings
While specific quantitative studies on the extraction efficiency of this compound are not abundant in published literature, data from the synthesis and analysis of analogous lignin model compounds provide valuable insights. For example, in the synthesis of guaiacylglycerol-β-guaiacyl ether, a related lignin dimer, the product is extracted from the aqueous reaction mixture using dichloromethane. ncsu.edu Similarly, the purification of other veratryl derivatives often involves extraction with diethyl ether or dichloromethane followed by washing with aqueous solutions to remove impurities. ncsu.eduorgsyn.org Studies on lignin degradation products report the use of SPE to isolate and purify lignin-derived monomers and dimers before GC-MS analysis. researchgate.net These methods have been shown to yield satisfactory results for quantification, suggesting their applicability to this compound. kyushu-u.ac.jp
Theoretical and Computational Chemistry Studies of Diveratryl Ether
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. frontiersin.org These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction pathways.
The electronic structure of diveratryl ether, which dictates its chemical reactivity and physical properties, can be thoroughly investigated using methods like Density Functional Theory (DFT) and ab initio calculations. researchgate.net DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. google.com
A key aspect of understanding this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. youtube.comresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the ether oxygen atoms, while the LUMO would be distributed over the aromatic systems.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for conformational analysis. isef.net These methods, in conjunction with DFT, can be used to perform a detailed scan of the potential energy surface of this compound by systematically rotating its flexible dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them. The resulting conformational landscape is essential for understanding how the molecule's shape influences its interactions and reactivity.
Table 1: Illustrative Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Description |
| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 1.2 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on a molecule like this compound.
Computational dynamics can be employed to simulate the progress of chemical reactions involving this compound, providing a step-by-step understanding of the reaction mechanism. This is particularly valuable for studying processes like the cleavage of the β-O-4 ether linkage, a reaction of significant interest in lignin (B12514952) chemistry, to which this compound is structurally related. frontiersin.orgnih.govrsc.orgresearchgate.net
Using DFT, researchers can map out the potential energy surface for a given reaction. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. nih.govresearchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, a computational study on the base-catalyzed cleavage of a β-O-4 ether linkage in a lignin model compound revealed the detailed mechanism and the effect of different catalysts on the activation barrier. nih.gov Similar studies on this compound could elucidate its degradation pathways under various conditions.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule in a more complex environment, such as in a solvent. nih.govrsc.orgresearchgate.netethz.ch MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of how the molecule moves and changes shape over time.
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of nanoseconds or even microseconds. ethz.ch This allows for a more realistic exploration of the conformational space available to the molecule, as the solvent can influence which conformations are most stable. rsc.org The results of an MD simulation can be used to generate a free energy landscape, which maps the free energy of the system as a function of one or more conformational coordinates. plos.orgnih.govnih.govchemrxiv.org This landscape provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Table 2: Illustrative Conformational Dihedral Angles of this compound from Molecular Dynamics Simulations
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(aryl)-O-C(benzyl)-C(aryl) | 175.2 | 15.8 |
| O-C(benzyl)-C(aryl)-C(methoxy) | 85.1 | 25.3 |
| C(benzyl)-C(aryl)-C(methoxy)-O | 5.4 | 10.2 |
Note: This table presents hypothetical data illustrating the type of conformational information that can be obtained from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. scienceopen.com This approach is particularly useful in drug discovery and materials science for predicting the activity of new, unsynthesized compounds.
In the context of this compound and its derivatives, QSAR could be employed to model their antioxidant activity, a property common to many lignans (B1203133). researchgate.netnih.govmdpi.com To build a QSAR model, a set of this compound derivatives with known antioxidant activities would be used as a training set. For each derivative, a series of molecular descriptors would be calculated. These descriptors can be based on various aspects of the molecular structure, such as its topology, electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between a subset of these descriptors and the observed antioxidant activity. researchgate.net The resulting QSAR model can then be used to predict the antioxidant activity of new this compound derivatives based solely on their calculated descriptors. This can help in designing new compounds with enhanced antioxidant properties.
Applications of Diveratryl Ether and Its Derivatives in Non Clinical Research
Role as Versatile Building Blocks in Organic Synthesis
Diveratryl ether and its related structures are considered versatile building blocks in organic synthesis. ugent.bebeilstein-journals.orgrsc.org Their molecular framework provides a robust starting point for the construction of more complex chemical architectures. Organic chemists utilize these compounds as platforms to introduce various functional groups and build intricate molecular scaffolds. ugent.be The reactivity of the ether linkage and the aromatic rings allows for a range of chemical transformations, making them adaptable for diverse synthetic strategies. wikipedia.org
The modular nature of these building blocks facilitates the systematic exploration of chemical space, which is crucial in the development of new molecules with specific properties. ugent.be Synthetic intermediates derived from this compound can be readily modified through various reactions, such as cycloadditions and cascade reactions, to generate a library of compounds for further study. ugent.be
Use in the Preparation of Specialized Organic Structures (e.g., Styrene (B11656) Derivatives)
This compound derivatives play a role in the synthesis of specialized organic structures, including styrene derivatives. Styrenes are important intermediates in the production of fine chemicals and polymers. nih.gov While traditional methods for synthesizing styrene derivatives exist, newer strategies often involve the use of functionalized aromatic compounds as precursors. nih.govtcichemicals.com
The synthesis of functionalized styrene derivatives can be achieved through various catalytic processes, such as Rh(III)-catalyzed direct C-H vinylation, where an aromatic compound is coupled with a vinyl source. nih.gov The unique electronic and steric properties of this compound derivatives can influence the efficiency and selectivity of such reactions, leading to the formation of specific styrene isomers. chemistryviews.org
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) catalyst | Aromatic C-H bond, Vinyl acetate (B1210297) | Functionalized styrenes | nih.gov |
| Pd(dba)2 / n-Bu4NF | Alkenyl silanes, Aryl iodides | Substituted styrene derivatives | chemistryviews.org |
| PdCl2 / CuI | β-halo styrene, Phenyl acetylene | Functionalized unsymmetrical 1,3-butadiene-3-yne derivatives | rsc.org |
Significance as a Privileged Scaffold in Agrochemical Research
The diaryl ether motif, of which this compound is an example, is recognized as a "privileged scaffold" in agrochemical research. capes.gov.brresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. capes.gov.brnih.gov In the context of agrochemicals, derivatives of diaryl ethers have shown potential as herbicides, fungicides, and insecticides. capes.gov.brresearchgate.net
The structural features of the diaryl ether scaffold, including the flexible ether linkage and the two aromatic rings, allow for the design of molecules that can selectively interact with specific enzymes or receptors in pests and weeds. researchgate.net Researchers in this field systematically modify the substituents on the aromatic rings to optimize the biological activity and selectivity of these compounds, aiming to develop new and effective crop protection agents. researchgate.net
Contributions to Early-Stage Drug Discovery Research (non-clinical)
In the realm of early-stage, non-clinical drug discovery, the diaryl ether scaffold is of significant interest. capes.gov.brresearchgate.netnih.gov The process of drug discovery often begins with the identification of a "hit" compound that shows activity against a particular biological target. nih.gov This initial hit is then optimized through a series of chemical modifications to improve its potency, selectivity, and pharmacokinetic properties, a process known as lead optimization. arxiv.org
The diaryl ether framework serves as an excellent starting point for this process. capes.gov.brresearchgate.net Its derivatives have been synthesized and evaluated for a wide array of potential therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. capes.gov.brnih.gov The ability to readily synthesize a diverse library of diaryl ether derivatives allows researchers to conduct comprehensive structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure relates to biological function. nih.gov The insights gained from these non-clinical studies can guide the design of more effective and safer drug candidates for further development. nih.govdrugtargetreview.com
Utility in Studies of Lignin (B12514952) Chemistry and Biodegradation
This compound is structurally related to lignin, a complex polymer found in the cell walls of plants. wikipedia.org This structural similarity makes it a valuable model compound for studying the chemistry and biodegradation of lignin. nih.gov Lignin is highly resistant to degradation due to its complex and irregular structure, which includes various ether linkages. researchgate.netnih.gov
By using simpler model compounds like this compound, researchers can investigate the specific enzymatic reactions involved in lignin breakdown by microorganisms, such as white-rot fungi. nih.gov These studies often involve analyzing the degradation products to understand the mechanisms of ether bond cleavage. nih.gov For instance, the oxidation of the Cα position in the ether linkage is a key step in the degradation process. nih.gov Understanding how this compound is degraded provides crucial insights into the natural processes of carbon cycling and can inform the development of biotechnological applications for lignin valorization, such as the production of biofuels and other valuable chemicals from biomass. researchgate.netnih.gov
| Organism/Enzyme System | Substrate(s) | Key Findings | Reference |
| Rhodococcus strain DEE5151 | Dibenzyl ether, Anisole, Phenetole | Degradation initiated by oxidation at the Cα-methylene moiety. | nih.gov |
| Phanerochaete chrysosporium | Lignin model compounds | Lignin-degrading enzymes cleave ether bonds in lignin components. | nih.gov |
| Laccase | Vanillyl alcohol | The 5-5' dimer was the predominant product at pH 4.5 to 7.5. | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmental sustainability has put a strong emphasis on developing green synthetic routes for all chemical compounds, including ethers. labinsights.nl Green chemistry principles, such as waste minimization, the use of renewable feedstocks, and energy efficiency, are central to this effort. mit.edu The synthesis of Diveratryl ether is poised to benefit from these innovations, moving away from traditional methods that may involve harsh conditions or hazardous reagents.
Future research is likely to focus on several key areas of green synthesis:
Advanced Catalytic Systems: The development and application of novel catalysts are at the heart of green ether synthesis. Research is moving towards using highly efficient and recyclable heterogeneous catalysts to facilitate the etherification process, minimizing waste and improving atom economy. labinsights.nlrsc.org For ether compounds in general, methods are being developed that use catalysts like monovalent silver salts in solvent-free conditions or in-situ-generated phosphonium (B103445) salts in eco-friendly solvents. rsc.orggoogle.com A variation of the classic Williamson ether synthesis, which traditionally uses a strong base, employs silver oxide (Ag₂O) for a milder reaction, a technique that could be adapted for this compound. libretexts.org
Alternative Energy Sources: Microwave-assisted and sonochemical reactions represent energy-efficient alternatives to conventional heating. labinsights.nl These techniques can significantly shorten reaction times and improve yields, contributing to a more sustainable process. Microwave-assisted synthesis has been shown to be effective for producing diaryl ethers, often without the need for a catalyst. organic-chemistry.org
Renewable Starting Materials: A key goal of green chemistry is the use of renewable feedstocks. Research into producing valuable chemicals from biomass is expanding. Lignin (B12514952), a complex polymer abundant in plant biomass, is a rich source of aromatic compounds, including structures related to the veratryl group. Future methodologies could focus on the catalytic conversion of lignin-derived platform chemicals into this compound. Furthermore, the synthesis of ethers from CO₂ and H₂ is being explored as a sustainable pathway. csic.es
Table 2: Comparison of Potential Green Synthesis Strategies for this compound
| Strategy | Description | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Utilizes solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, reduced waste, simplified purification. labinsights.nl |
| Microwave-Assisted Synthesis | Employs microwave radiation to heat the reaction, often accelerating the rate. | Reduced reaction times, increased energy efficiency, higher yields. labinsights.nlorganic-chemistry.org |
| Solvent-Free Reactions | Conducts synthesis without a solvent, using the reactants themselves as the medium. | Eliminates solvent waste, reduces environmental impact, simplifies product isolation. google.com |
| Biomass Conversion | Uses renewable resources like lignin as starting materials for the veratryl backbone. | Reduces reliance on fossil fuels, utilizes waste streams, enhances sustainability. |
Exploration of Novel Biological Activities in Diverse Non-Human Biological Systems
While the biological profile of this compound is not extensively studied, related natural compounds and modern screening technologies suggest that it may possess interesting bioactivities. Future research will likely involve broad screening campaigns in various non-human biological systems to uncover its potential functions.
Potential areas for exploration include:
Antimicrobial and Antiparasitic Screening: Ether diglycosides isolated from the plant Matayba guianensis have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Interestingly, the non-sugar portion (aglycone) of these molecules was inactive, suggesting that glycosylation is key to their function. researchgate.net This provides a strong rationale for synthesizing and testing glycosylated derivatives of this compound against a panel of protozoan parasites and microbial pathogens.
Cytotoxic and Developmental Effects: Lignans (B1203133) containing diveratryl units, such as (2S,5S)-diveratryl-(3R,4S)-dimethyltetrahydrofuran isolated from Acorus gramineus, have shown moderate cytotoxic activity against several human tumor cell lines. psu.edu This finding suggests that this compound itself could be screened for cytotoxic or other effects in non-human model systems, such as zebrafish embryos for developmental biology studies or various invertebrate cell lines.
High-Throughput Phenotypic Profiling (HTPP): Modern screening platforms like HTPP, or "Cell Painting," allow for the rapid assessment of a chemical's effect on cell morphology. nih.gov By labeling various cellular organelles and analyzing thousands of features using automated imaging and data analysis, HTPP can detect subtle bioactivity and provide clues about a compound's mechanism of action. nih.gov Applying this technology to this compound using non-human cell lines (e.g., from insects or fish) could rapidly identify novel biological effects and prioritize the compound for more detailed studies.
Table 3: Potential Biological Activities of this compound for Non-Human System Exploration
| Target System | Rationale | Research Approach |
|---|---|---|
| Protozoan Parasites (e.g., Plasmodium, Leishmania) | Related ether diglycosides show antiplasmodial activity. researchgate.net | In vitro culture inhibition assays with this compound and its derivatives. |
| Bacterial and Fungal Pathogens | Ethers are a common motif in bioactive natural products. | Broadspectrum antimicrobial screening using microdilution assays. |
| Insect and Invertebrate Cell Lines | To explore potential insecticidal or growth-regulating properties. | Cell viability and proliferation assays; HTPP screening. nih.gov |
| Zebrafish (Danio rerio) Embryos | To assess effects on vertebrate development. | Embryo toxicity and developmental phenotype screening assays. |
Integration of Advanced Artificial Intelligence and Machine Learning in Structure-Function Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and biological research. For a compound like this compound, where experimental data is limited, these computational tools offer a powerful way to predict properties and guide research, saving time and resources.
Future applications of AI/ML in this compound research include:
Structure-Based Property Prediction: By analyzing the three-dimensional structure of this compound, ML models can predict a wide range of physicochemical and biological properties. The EPA's Computational Toxicology (CompTox) Dashboard already utilizes models to predict properties and potential bioactivity for thousands of chemicals. epa.gov Similar models can be trained to predict the solubility, metabolic stability, and potential biological targets of this compound.
Guiding Bioactivity Screening: AI can predict the likelihood of a compound being active against specific biological targets. By creating a "fingerprint" of this compound's structural features, it can be compared against vast databases of compounds with known activities. This in silico screening can generate hypotheses about its potential functions, which can then be tested experimentally, focusing efforts on the most promising avenues.
Analysis of High-Throughput Data: As mentioned, HTPP assays generate massive and complex datasets. nih.gov AI and ML are essential for analyzing this data to identify patterns and classify compounds based on their induced cellular phenotypes. If this compound were screened using HTPP, ML algorithms would be crucial for extracting meaningful information about its bioactivity from the imaging data.
Table 4: AI/ML-Driven Predictions for this compound Research
| Predicted Property | AI/ML Application | Potential Impact |
|---|---|---|
| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) models. | Predicts solubility, logP, and boiling point, aiding in formulation and experimental design. |
| Biological Activity | Machine learning models trained on large bioassay datasets (e.g., ToxCast). epa.gov | Generates hypotheses for targeted in vitro screening, accelerating the discovery of new functions. |
| Metabolic Fate | Prediction of metabolic pathways and resulting metabolites. | Informs studies on the compound's stability and biotransformation in biological systems. |
| Collision Cross Section (CCS) | Predictive models based on chemical structure. uni.lu | Aids in the identification of the compound in complex mixtures using ion mobility-mass spectrometry. |
Deeper Understanding of Natural Occurrence and Biosynthetic Pathways
Understanding if and how this compound is produced in nature is a fundamental research question. While many related lignan (B3055560) structures containing veratryl units are known natural products, the occurrence of this compound itself is not well-documented.
Future research in this area should focus on:
Metabolomic Profiling of Plants and Microbes: Advanced analytical techniques, particularly high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are essential for untargeted metabolomics. By screening extracts from plants known to produce related lignans (like Acorus gramineus) or from microorganisms involved in lignin degradation (such as white-rot fungi), researchers may be able to identify this compound as a natural product. psu.edu
Elucidation of Biosynthetic Pathways: If this compound is found in nature, the next step would be to uncover its biosynthetic pathway. This would involve identifying the precursor molecules and the specific enzymes responsible for its formation. A plausible hypothesis is that veratryl alcohol, a common metabolite in certain fungi and plants, could be a direct precursor. The key reaction would be the enzymatic condensation of two veratryl alcohol molecules to form the ether linkage. Identifying the enzymes responsible (e.g., specific O-methyltransferases, laccases, or etherases) would be a significant breakthrough.
Synthetic Biology Approaches: Once the biosynthetic enzymes are identified, they could be engineered into microbial hosts like E. coli or yeast. This would enable the sustainable and controlled production of this compound through fermentation, providing a powerful green alternative to chemical synthesis. This approach combines the understanding of natural pathways with modern biotechnological tools to create novel production platforms.
Q & A
Q. What are the standard protocols for synthesizing Diveratryl ether with high purity?
- Methodological Answer : this compound (bis(3,4-dimethoxybenzyl) ether) is typically synthesized via the Williamson ether synthesis. Key steps include:
- Reacting 3,4-dimethoxybenzyl chloride with a deprotonated alcohol (e.g., sodium hydroxide in ethanol).
- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity, confirmed by melting point analysis (73°C) .
- Safety: Use flame-resistant lab coats and fume hoods due to ethers' flammability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.0 ppm) .
- FTIR : Confirm ether linkages (C-O-C stretch at ~1100–1250 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (318.36 g/mol) via ESI-MS or GC-MS .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, chemical goggles, and nitrile gloves.
- Ventilation : Use chemical fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent degradation .
Advanced Research Questions
Q. How does this compound’s stability vary under high-temperature or oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for thermal stability).
- Oxidative Stability : Expose to H₂O₂ or O₃ and monitor degradation via HPLC.
- Data Interpretation : Compare with diphenyl ether analogs, which show stability up to 115°C (flash point) .
Q. What experimental designs are optimal for studying this compound’s interactions with lipid bilayers or proteins?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinities.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid membranes (e.g., POPC bilayers).
- Ethical Compliance : For in vivo studies, obtain IRB approval and follow OECD guidelines for animal welfare .
Q. How can contradictory data on this compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solubility Tests : Conduct sequential solubility trials in solvents like ethanol (polar) and hexane (nonpolar) at 25°C.
- Statistical Analysis : Apply ANOVA to compare results across replicates.
- Hypothesis Testing : Explore structural analogs (e.g., diaryl ethers) to identify solubility trends .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
